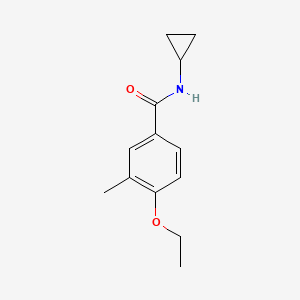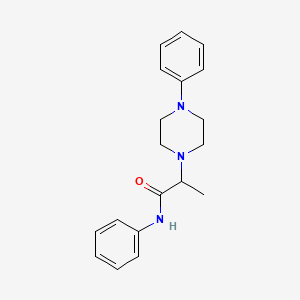![molecular formula C20H23ClN6 B4630160 1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4630160.png)
1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions, leveraging intermediates and reagents to achieve the desired compound. For instance, the synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine derivatives indicates the versatility and complexity of synthetic routes for such compounds, often involving solvent-free forms or stoichiometric hydrates (Trilleras et al., 2008). Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines with antiviral activity against human enteroviruses showcases the potential for targeted synthetic strategies (Chern et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by hydrogen bonding, which can occur in two or three dimensions, significantly affecting their crystalline forms. The structural analysis often reveals that these compounds can crystallize in various forms, including solvent-free forms and stoichiometric hydrates, driven by intermolecular hydrogen bonds (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives engage in a range of chemical reactions, including interactions with biological molecules. For instance, their ability to quench the intrinsic fluorescence of bovine serum albumin through a static quenching process highlights their interactive potential with plasma proteins, indicating significant bio-relevant chemical properties (He et al., 2020).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, can be tailored by functionalizing specific positions on the molecule. Modifying the C(5) position to include a salifiable moiety, for example, can significantly enhance water solubility at low pH, demonstrating the impact of molecular modifications on physical properties (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine derivatives can be profoundly influenced by substituents and structural modifications. For example, the introduction of a thiophene substituent has been shown to significantly enhance antiviral activity against coxsackievirus B3, illustrating the critical role of chemical structure in determining biological activity (Chern et al., 2004).
Applications De Recherche Scientifique
Antibacterial Activity
A study focused on the synthesis of two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives, showcasing their antibacterial activity. Furthermore, the interactions of these compounds with bovine serum albumin (BSA) were explored through fluorescence, time-resolved fluorescence, circular dichroism (CD) spectroscopy, and molecular docking. The findings suggest that these compounds could effectively quench the intrinsic fluorescence of BSA via a static quenching process, indicating a high probability of energy transfer from BSA. The binding of these compounds to BSA induced conformational changes, suggesting potential biomedical applications (He et al., 2020).
Antitumor Activity
Research on novel pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, revealed significant cytotoxic activity against several tumor cell lines in vitro and in vivo. Certain derivatives demonstrated potent antitumor activity against human carcinoma cells without causing undesirable effects in mice, highlighting the potential for cancer treatment (Naito et al., 2005).
Antiviral Activity
A series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antiviral activity, specifically against human enteroviruses like coxsackieviruses. Some derivatives exhibited nanomolar concentrations in inhibiting enterovirus replication, indicating the potential for developing potent antiviral agents from this class of compounds (Chern et al., 2004).
Interaction with Biological Molecules
Studies on water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists revealed insights into the structural requirements for adenosine receptor antagonism. These findings provide a foundation for developing new therapeutic agents targeting adenosine receptors (Baraldi et al., 2012).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6/c1-15(2)12-25-7-9-26(10-8-25)19-18-11-24-27(20(18)23-14-22-19)13-16-3-5-17(21)6-4-16/h3-6,11,14H,1,7-10,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJUVMIURQMZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630081.png)
![3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4630088.png)
![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)
![2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4630096.png)
![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)
![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)
![4-[({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4630143.png)
![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4630148.png)

![2-[(2-chlorobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4630182.png)

![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4630196.png)